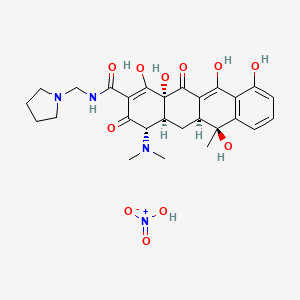

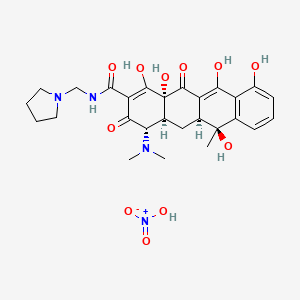

Rolitetracycline nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rolitetracycline nitrate is a broad-spectrum tetracycline antibiotic. It is a semisynthetic derivative of tetracycline, specifically designed for parenteral administration in cases where high concentrations are required or when oral administration is impractical . This compound is known for its ability to inhibit protein synthesis in bacteria, making it effective against a wide range of bacterial infections .

Métodos De Preparación

Rolitetracycline nitrate is synthesized through the condensation of tetracycline with pyrrolidine and formaldehyde . The process involves adding preformed methylene-bis-pyrrolidine to tetracycline and formaldehyde in an inert organic solvent at temperatures around 20° to 25°C . This method ensures the formation of the desired compound with high purity and efficacy.

Análisis De Reacciones Químicas

Rolitetracycline nitrate undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its antibiotic properties.

Reduction: Reduction reactions can modify the compound’s structure, impacting its stability and activity.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound.

Aplicaciones Científicas De Investigación

Rolitetracycline nitrate has several scientific research applications:

Mecanismo De Acción

Rolitetracycline nitrate exerts its effects by passively diffusing through porin channels in the bacterial membrane and reversibly binding to the 30S ribosomal subunit . This binding prevents the attachment of transfer RNA (tRNA) to the messenger RNA (mRNA)-ribosome complex, thereby inhibiting protein synthesis . The primary molecular targets are the 30S ribosomal protein S9 and the 16S ribosomal RNA .

Comparación Con Compuestos Similares

Rolitetracycline nitrate is part of the tetracycline class of antibiotics, which includes other compounds such as tetracycline, doxycycline, and minocycline . Compared to these similar compounds, this compound is unique due to its enhanced solubility and suitability for parenteral administration . This makes it particularly useful in clinical situations where high antibiotic concentrations are required or when oral administration is not possible .

Similar Compounds

Tetracycline: The parent compound from which this compound is derived.

Doxycycline: A tetracycline antibiotic with improved oral absorption and a longer half-life.

Minocycline: Known for its broad-spectrum activity and ability to penetrate tissues effectively.

Propiedades

Número CAS |

20685-78-3 |

|---|---|

Fórmula molecular |

C27H34N4O11 |

Peso molecular |

590.6 g/mol |

Nombre IUPAC |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid |

InChI |

InChI=1S/C27H33N3O8.HNO3/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30;2-1(3)4/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36);(H,2,3,4)/t14-,15-,20-,26+,27-;/m0./s1 |

Clave InChI |

NHGAGSBJULBOFK-HDJCBORZSA-N |

SMILES isomérico |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-] |

SMILES canónico |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-] |

Números CAS relacionados |

751-97-3 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)

![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)

![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)